N-(1-adamantyl)naphthalene-2-sulfinamide

Description

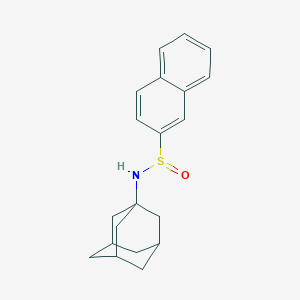

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)naphthalene-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c22-23(19-6-5-17-3-1-2-4-18(17)10-19)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16,21H,7-9,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXHPMFEIMRIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for N 1 Adamantyl Naphthalene 2 Sulfinamide and Its Derivatives

Direct Synthetic Pathways to N-(1-adamantyl)naphthalene-2-sulfinamide

Direct methods for the construction of the N-(1-adamantyl)naphthalene-2-sulfinamide core primarily involve the formation of the crucial sulfur-nitrogen bond.

A foundational and widely practiced method for synthesizing sulfinamides is the reaction of a sulfinyl chloride with a primary or secondary amine. In the context of N-(1-adamantyl)naphthalene-2-sulfinamide, this involves the coupling of naphthalene-2-sulfinyl chloride with 1-adamantylamine. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general approach for this synthesis is outlined below:

Reaction Scheme:Naphthalene-2-sulfinyl chloride + 1-Adamantylamine → N-(1-adamantyl)naphthalene-2-sulfinamide + HCl

Modern variations of this coupling may employ alternative sulfenylating agents to avoid the use of often reactive sulfinyl chlorides. For instance, N-thiosuccinimides or N-thiophthalimides, prepared from thiols, can react with amides and related compounds to form the desired sulfenamide (B3320178) linkage under milder conditions. ijpsjournal.comnih.gov This approach enhances the safety and functional group tolerance of the synthesis. ijpsjournal.com

Transition-metal catalysis, particularly with palladium, offers a powerful alternative for constructing sulfinamides from readily available starting materials. acs.org A reported palladium-catalyzed method involves the coupling of aryl halides with N-sulfinylamines. acs.org This strategy could be adapted for the synthesis of N-(1-adamantyl)naphthalene-2-sulfinamide through two potential routes:

Route A: Coupling of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with N-sulfinyl-1-adamantylamine.

Route B: Coupling of a 1-adamantyl halide with N-(naphthalen-2-yl)sulfinamide.

These reactions typically utilize a palladium catalyst, such as palladium(II) acetate, in combination with a specialized phosphine (B1218219) ligand. Notably, ligands incorporating bulky adamantyl groups, like di(1-adamantyl)benzyl phosphine, have proven effective in similar cross-coupling reactions, often improving yields for electron-rich and sterically hindered substrates. acs.org The development of palladium-catalyzed C-H bond functionalization also presents a future-forward strategy for the direct arylthiolation of arenes, which could be conceptually extended to sulfinamide synthesis. biointerfaceresearch.com

Table 1: Representative Palladium-Catalyzed Sulfinamide Synthesis

| Aryl Halide | N-Sulfinylamine | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|

| Aryl Bromide | N-Sulfinyl-tert-butylamine | Pd(OAc)₂ / di(1-adamantyl)benzyl phosphine | ~61% | acs.org |

| Aryl Triflate | N-Sulfinyl-tert-butylamine | Pd(OAc)₂ / Xantphos | Varies | acs.org |

Asymmetric Synthesis of Chiral N-(1-adamantyl)naphthalene-2-sulfinamide Analogs

The sulfur atom in N-(1-adamantyl)naphthalene-2-sulfinamide is a stereogenic center, meaning the compound can exist as two enantiomers. Asymmetric synthesis is therefore critical for accessing enantiomerically pure forms, which is often a prerequisite for pharmacological applications.

Several strategies have been developed for the enantioselective synthesis of chiral sulfinamides.

Chiral Auxiliaries: The classic Andersen synthesis involves reacting a sulfinyl chloride with a chiral alcohol, such as l-menthol, to form a diastereomeric mixture of sulfinate esters. acs.org After separation of the diastereomers (often by crystallization), the desired enantiomerically pure sulfinate ester undergoes nucleophilic substitution with an amine (e.g., lithium amide of 1-adamantylamine), proceeding with inversion of stereochemistry at the sulfur center to yield the enantiopure sulfinamide. acs.orguni-giessen.de Similarly, chiral amines can be used as auxiliaries to prepare chiral sulfinamides that are then converted to other products. acs.org

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool. For example, Cinchona alkaloids and pentanidium-based catalysts have been used for the stereoselective sulfinylation of alcohols to produce chiral sulfinate esters, which are versatile precursors to sulfinamides. acs.orguni-giessen.de More direct approaches involve the enantioselective oxidation of sulfenamides to sulfinamides using hydrogen peroxide in the presence of a chiral phosphoric acid catalyst. rsc.org

One-Pot Enantioselective Synthesis: Recent advances include one-pot, three-component syntheses. One such method uses an enantiopure N-H oxaziridine (B8769555) reagent for the electrophilic amination of sulfenate anions, which are generated in situ from a sulfoxide (B87167) and a Grignard reagent. nih.govchemrxiv.org This allows for the construction of a broad range of primary sulfinamides with moderate to high enantioselectivity. nih.gov

Table 2: Enantioselective Methods for Sulfinamide Synthesis

| Method | Chiral Source | Key Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Andersen Synthesis | l-Menthol | Diastereomeric Sulfinate Esters | Inversion at Sulfur | acs.org |

| Catalytic Oxidation | Chiral Phosphoric Acid | Prochiral Sulfenamide | High ee (90-99%) | rsc.org |

| One-Pot Synthesis | Enantiopure N-H Oxaziridine | In situ Sulfenate Anion | Moderate to High ee | nih.govchemrxiv.org |

| Asymmetric Condensation | Pentanidium Organocatalyst | Prochiral Sulfinates | High Enantioselectivity | uni-giessen.de |

The stereochemical outcome in the synthesis of chiral sulfinamides is governed by the reaction mechanism. In methods that proceed via a chiral sulfinate ester intermediate, such as the Andersen synthesis, the key step is a nucleophilic substitution at the stereogenic sulfur atom. acs.org This reaction typically proceeds with a complete inversion of configuration at the sulfur center, following an SN2-type mechanism. acs.orguni-giessen.de The incoming amine nucleophile attacks the sulfur atom from the side opposite to the leaving group (the chiral alkoxide), resulting in the inverted stereochemistry of the final sulfinamide product.

The degree of stereoselectivity can sometimes be influenced by steric factors. For example, the combination of a sterically hindered alcohol and a bulky leaving amine fragment has been shown to affect the stereochemical preference in the conversion of sulfinamides to sulfinate esters. rsc.org

Synthetic Modifications and Derivatization Strategies of the N-(1-adamantyl)naphthalene-2-sulfinamide Scaffold

The N-(1-adamantyl)naphthalene-2-sulfinamide structure provides three distinct regions for modification: the adamantyl cage, the naphthalene (B1677914) ring system, and the sulfinamide linker.

Adamantyl Moiety Modification: The adamantane (B196018) cage is known for its stability, but its C-H bonds can be functionalized under specific conditions. Radical-based reactions are particularly effective for introducing new functional groups directly onto the adamantane skeleton, often with a preference for the tertiary bridgehead positions. rsc.orgrsc.org Oxidative functionalization, using reagents like cerium(IV) ammonium (B1175870) nitrate, can also selectively introduce groups at the bridgehead position. acs.orgacs.org This allows for the synthesis of derivatives bearing additional substituents (e.g., hydroxyl, cyano, carboxyl) on the adamantyl group.

Naphthalene Ring Derivatization: The naphthalene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The directing effects of the sulfinamide group and the specific reaction conditions would determine the position of substitution. The naphthalene scaffold is a common platform in medicinal chemistry, and numerous methods exist for its modification to tune electronic and steric properties. researchgate.netnih.govresearchgate.net For example, related structures like N-(1-adamantyl)-4-pentoxynaphthalene-1-sulfonamide demonstrate that functional groups can be readily installed on the naphthalene core. researchgate.net

Sulfinamide Group Transformation: The sulfinamide functional group itself can serve as a synthetic handle for further derivatization. For example, oxidation of the sulfinamide would yield the corresponding sulfonamide. Furthermore, recent "late-stage functionalization" strategies have shown that sulfonamides can be converted into sulfonyl radical or sulfinate anion intermediates, which can then be trapped with various reagents to access a diverse array of other sulfur-containing functional groups. chemrxiv.orgox.ac.uknih.govchemrxiv.orgresearchgate.net These methods could potentially be adapted to the sulfinamide core, vastly expanding the accessible chemical space.

Comprehensive Spectroscopic and Structural Elucidation of N 1 Adamantyl Naphthalene 2 Sulfinamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular skeleton, offering atom-level resolution of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of N-(1-adamantyl)naphthalene-2-sulfinamide is characterized by distinct regions corresponding to the aromatic naphthalene (B1677914) protons, the aliphatic adamantyl protons, and the sulfinamide N-H proton.

Naphthalene Moiety: The seven protons of the naphthalene ring system are expected to resonate in the downfield region, typically between δ 7.5 and 8.5 ppm. rsc.org The proton at the C1 position, being in close proximity to the sulfinamide group, is anticipated to be the most deshielded. The signals for the naphthalene protons would present as a series of complex multiplets, doublets, and triplets, reflecting the intricate spin-spin coupling patterns within the aromatic system. rsc.orgmdpi.com

Adamantyl Moiety: The 15 protons of the adamantyl group give rise to signals in the upfield aliphatic region. Due to the high symmetry of the 1-adamantyl substituent, these protons are grouped into chemically equivalent sets. This results in broad, overlapping signals typically observed between δ 1.5 and 2.5 ppm. researchgate.netchemicalbook.com The signals correspond to the six protons of the three CH₂ groups adjacent to the bridgehead carbon, the six protons of the three CH₂ groups further from the nitrogen, and the three protons of the three CH methine groups.

N-H Proton: A single, often broad, signal corresponds to the N-H proton of the sulfinamide linkage. Its chemical shift is sensitive to factors such as solvent and concentration but is a key feature confirming the presence of this functional group. bath.ac.uk

Table 1: Predicted ¹H NMR Chemical Shift Assignments for N-(1-adamantyl)naphthalene-2-sulfinamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Naphthalene H | 7.5 - 8.5 | Multiplets | Complex spin system characteristic of a 2-substituted naphthalene ring. rsc.orgresearchgate.net |

| Adamantyl CH, CH₂ | 1.5 - 2.5 | Broad Multiplets | Overlapping signals due to the multiple equivalent protons in the rigid cage structure. researchgate.net |

| N-H | Variable | Broad Singlet | Chemical shift is dependent on experimental conditions. bath.ac.uk |

The ¹³C NMR spectrum provides complementary data, confirming the number of unique carbon environments in the molecule.

Naphthalene Carbons: Ten distinct signals are expected in the aromatic region (δ 120-140 ppm) for the naphthalene carbons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinamide group. The carbon atom directly bonded to the sulfur (C2) and the two quaternary carbons at the ring junction would show characteristic downfield shifts. rsc.orgresearchgate.net

Adamantyl Carbons: The high symmetry of the adamantyl group results in four distinct carbon signals. The quaternary carbon bonded to the nitrogen is the most downfield of this group, expected around δ 55-65 ppm. researchgate.net The remaining signals correspond to the methine (CH) and the two different methylene (B1212753) (CH₂) groups of the adamantane (B196018) cage, typically appearing between δ 29 and 50 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for N-(1-adamantyl)naphthalene-2-sulfinamide

| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| Naphthalene C (Aromatic) | 120 - 140 | Ten signals expected, with shifts influenced by the sulfinamide substituent. rsc.orgmdpi.com |

| Adamantyl C (Quaternary) | 55 - 65 | Carbon atom at the point of attachment to the nitrogen. researchgate.net |

| Adamantyl CH, CH₂ | 29 - 50 | Three signals corresponding to the CH and two types of CH₂ groups. chemicalbook.com |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the covalent linkage between the adamantyl and naphthalene moieties. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks. It would clearly delineate the coupled protons within the naphthalene ring and separately map the correlations among the aliphatic protons of the adamantyl cage.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It is essential for linking the proton assignments to their corresponding carbon signals in both the aromatic and aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, thereby piecing together the molecular structure. Key expected correlations include those between the N-H proton and the adjacent quaternary adamantyl carbon, as well as with the C2 carbon of the naphthalene ring. Furthermore, correlations from the adamantyl protons closest to the nitrogen to the naphthalene carbons would provide definitive proof of the N-(1-adamantyl)naphthalene-2-sulfinamide connectivity. mdpi.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, serves to identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of N-(1-adamantyl)naphthalene-2-sulfinamide is expected to display several characteristic absorption bands that confirm its structure. nih.gov

N-H Stretch: A distinct band around 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while strong, sharp bands corresponding to the aliphatic C-H stretches of the adamantyl group are expected in the 2850-2950 cm⁻¹ region. nih.gov

S=O Stretch: A strong absorption band in the region of 1050-1090 cm⁻¹ is a hallmark of the sulfinamide S=O double bond. This is a critical band for distinguishing the sulfinamide from a sulfonamide, which would show two bands at higher frequencies.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ range arise from the C=C bond vibrations within the naphthalene ring system. researchgate.net

Table 3: Predicted FTIR Absorption Bands for N-(1-adamantyl)naphthalene-2-sulfinamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| S=O Stretch | 1050 - 1090 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary vibrational information, often highlighting symmetric vibrations that are weak in the FTIR spectrum.

The Raman spectrum is expected to be dominated by strong signals corresponding to the symmetric breathing modes of the naphthalene aromatic rings. nih.gov The aliphatic and aromatic C-H stretching vibrations, as well as the S=O stretch, would also be observable. The combination of FTIR and Raman data allows for a more complete and confident assignment of the vibrational modes of N-(1-adamantyl)naphthalene-2-sulfinamide, corroborating the structural details elucidated by NMR spectroscopy. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by measuring its mass with very high accuracy. For N-(1-adamantyl)naphthalene-2-sulfinamide, HRMS provides an exact mass that confirms its elemental composition.

The molecular formula of N-(1-adamantyl)naphthalene-2-sulfinamide is C₂₀H₂₃NOS. nih.gov The calculated exact mass for the neutral molecule is 325.15003553 Da. nih.gov This value is a critical parameter for the unambiguous identification of the compound in complex mixtures and for the verification of its synthesis. HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of a protonated molecule, [M+H]⁺, or other adducts such as [M+Na]⁺. The high precision of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for N-(1-adamantyl)naphthalene-2-sulfinamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₃NOS | nih.gov |

| Exact Mass | 325.15003553 Da | nih.gov |

This interactive table provides key high-resolution mass spectrometry data for the specified compound.

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The structure of N-(1-adamantyl)naphthalene-2-sulfinamide contains a naphthalene ring system, which is the primary chromophore responsible for its UV absorption. Naphthalene itself exhibits strong absorption in the ultraviolet region due to π→π* transitions. researchgate.netlibretexts.org The spectrum of naphthalene typically shows several absorption bands, with a strong absorption around 220 nm and a series of finer structured bands between 250 and 300 nm. libretexts.org

When substituents are added to the naphthalene core, shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity are expected. The sulfinamide group attached at the 2-position of the naphthalene ring, along with the bulky, non-conjugated adamantyl group, will influence the electronic environment of the naphthalene chromophore. While specific experimental UV-Vis spectral data for N-(1-adamantyl)naphthalene-2-sulfinamide, such as λmax values and molar extinction coefficients, are not available in the reviewed literature, it is anticipated that its spectrum would resemble that of other 2-substituted naphthalenes. For instance, related naphthalene sulfonamide derivatives are known to absorb in the UV region, showing multiple absorption bands.

The presence of the naphthalene moiety dictates that the compound will be colorless, as its primary absorptions lie in the UV range, not the visible range. libretexts.org A detailed experimental analysis would be required to determine the precise λmax values and the effect of the N-(1-adamantyl)sulfinamide substituent on the π-electron system of the naphthalene ring.

Solid State Structure and Supramolecular Architecture of N 1 Adamantyl Naphthalene 2 Sulfinamide

Single Crystal X-ray Diffraction (XRD) for Molecular Conformation and Crystal Packing

As of the latest searches, no single-crystal XRD data for N-(1-adamantyl)naphthalene-2-sulfinamide has been deposited in scientific databases. The determination of its crystal structure would be the first step in understanding its solid-state behavior.

Without experimental data, specific values for bond lengths, bond angles, and torsion angles cannot be provided. Such data would be essential to define the precise geometry of the sulfinamide bridge, the orientation of the adamantyl and naphthalene (B1677914) groups relative to each other, and the conformation of the entire molecule.

The N-H group in the sulfinamide linkage provides a hydrogen bond donor site, while the sulfinyl oxygen is a potential hydrogen bond acceptor. It is plausible that N-H···O=S hydrogen bonds could be a key feature in the crystal packing, potentially forming dimers or chains. Additionally, C-H···π interactions between the adamantane (B196018) or naphthalene C-H groups and the naphthalene aromatic system are expected. However, the specific patterns and strengths of these interactions are unknown.

The interplay between the bulky, spherical adamantane group and the flat naphthalene moiety would likely lead to a complex three-dimensional packing arrangement that seeks to maximize packing efficiency. The specific arrangement, whether it be layered, herringbone, or another motif, cannot be determined without crystallographic analysis.

Advanced Crystallographic Data Analysis (e.g., Hirshfeld Surface Analysis, Void Analysis)

Advanced analytical techniques like Hirshfeld surface analysis, which maps intermolecular contacts, and void analysis, which calculates empty space in the crystal lattice, are powerful tools for a deeper understanding of crystal packing. These analyses are entirely dependent on the availability of a solved crystal structure and therefore have not been performed for this compound.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon that can significantly impact a substance's physical properties. Studies to investigate the potential polymorphism of N-(1-adamantyl)naphthalene-2-sulfinamide by varying crystallization conditions (e.g., solvent, temperature, cooling rate) have not been reported. Such studies would be crucial for identifying and characterizing different crystalline forms.

Theoretical and Computational Investigations of N 1 Adamantyl Naphthalene 2 Sulfinamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(1-adamantyl)naphthalene-2-sulfinamide, methods like DFT, particularly with functionals such as B3LYP, are employed to model its behavior accurately. nih.govmdpi.com These calculations provide a basis for geometry optimization, electronic structure analysis, and the prediction of spectroscopic features.

Geometry optimization is performed to find the most stable three-dimensional arrangement of the atoms in the N-(1-adamantyl)naphthalene-2-sulfinamide molecule, corresponding to a minimum on the potential energy surface. nih.gov This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. For a molecule with flexible components like the rotatable bonds connecting the adamantyl and naphthalene (B1677914) groups to the sulfinamide linker, a conformational analysis is crucial. nih.govscielo.br

This analysis explores different rotational isomers (rotamers) to identify the most stable conformers. Due to the steric bulk of the adamantyl group and the planar naphthalene system, specific folded or extended conformations are expected to be more stable. nih.gov Computational scans of the potential energy surface by systematically rotating key dihedral angles can map out the energy landscape and identify the global minimum energy structure. scielo.br

Table 1: Illustrative Optimized Geometrical Parameters for a Key Conformer of N-(1-adamantyl)naphthalene-2-sulfinamide (Note: The following data is illustrative of typical outputs from a DFT calculation and not specific experimental values for this molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S=O | 1.45 - 1.50 |

| S-N | 1.65 - 1.70 | |

| N-C(adamantyl) | 1.48 - 1.52 | |

| S-C(naphthalene) | 1.78 - 1.82 | |

| Bond Angles (°) | O-S-N | 106 - 110 |

| O-S-C(naphthalene) | 105 - 109 | |

| S-N-C(adamantyl) | 118 - 122 | |

| Dihedral Angle (°) | C(naph)-S-N-C(adam) | -60 to -80 |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary participants in chemical reactions. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For N-(1-adamantyl)naphthalene-2-sulfinamide, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which is a characteristic of polycyclic aromatic hydrocarbons. researchgate.netresearchgate.net The LUMO is likely distributed over the sulfinamide group and the naphthalene moiety. The energy gap between the HOMO and LUMO (Egap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a large gap implies high stability. imist.ma

Table 2: Predicted Frontier Molecular Orbital Energies of N-(1-adamantyl)naphthalene-2-sulfinamide (Note: These values are representative for this class of compounds and obtained through DFT calculations.)

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.0 to -6.5 | Naphthalene Ring |

| LUMO | -1.5 to -2.0 | Sulfinamide Group, Naphthalene Ring |

| Energy Gap (Egap) | 4.0 to 5.0 | - |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how the molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com

In the MEP map of N-(1-adamantyl)naphthalene-2-sulfinamide, regions of negative potential (typically colored red) are expected around the electronegative oxygen atom of the sulfinamide group, indicating its susceptibility to electrophilic attack. nih.gov Regions of positive potential (blue) are likely found around the N-H proton, making it a potential hydrogen bond donor site. The naphthalene and adamantyl hydrocarbon portions would show relatively neutral potential (green). mdpi.com

Quantum chemical calculations can predict various spectroscopic parameters. The calculation of vibrational frequencies (IR and Raman spectra) helps in the identification of characteristic functional groups. For instance, the S=O stretching frequency is a prominent feature. Comparing calculated frequencies with experimental data can confirm the optimized geometry. nih.gov

Similarly, predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is essential for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shifts for the adamantyl and naphthalene protons and carbons can be correlated with experimental spectra to confirm the molecule's conformation in solution. nih.gov

Intermolecular Interaction Energy Analysis in the Solid State

In the solid state, molecules of N-(1-adamantyl)naphthalene-2-sulfinamide are held together by a network of non-covalent interactions. Understanding these interactions is key to explaining the crystal packing and physical properties of the material. nih.gov The PIXEL method, for example, can be used to calculate the lattice energy by partitioning the total intermolecular interaction energy into Coulombic, polarization, dispersion, and repulsion components for various molecular pairs in the crystal. nih.gov

Key interactions expected in the crystal structure include N-H···O=S hydrogen bonds, which are common in sulfonamides, as well as weaker C-H···π and van der Waals interactions involving the bulky adamantyl and planar naphthalene groups. researchgate.net The adamantane-adamantane interactions, driven by dispersion forces, can also play a significant role in stabilizing the crystal packing. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including charge transfer and hyperconjugative interactions within the molecule. materialsciencejournal.org This analysis interprets the electronic wavefunction in terms of localized orbitals (bonds, lone pairs, and anti-bonding orbitals). researchgate.net

Reactivity and Mechanistic Studies of N 1 Adamantyl Naphthalene 2 Sulfinamide Transformations

Mechanistic Investigations of Sulfinamide Formation Reactions

The formation of sulfinamides can be achieved through several synthetic routes. A common method involves the reaction of a primary or secondary amine with a sulfinyl chloride. In the hypothetical synthesis of N-(1-adamantyl)naphthalene-2-sulfinamide, this would involve the reaction of 1-aminoadamantane with naphthalene-2-sulfinyl chloride.

A general mechanistic pathway for such a reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfinyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl produced.

Table 1: Plausible Reaction Parameters for the Synthesis of N-(1-adamantyl)naphthalene-2-sulfinamide

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Temperature |

| 1-Aminoadamantane | Naphthalene-2-sulfinyl chloride | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (TEA) or Pyridine (B92270) | 0 °C to room temperature |

Mechanistic studies for analogous sulfinamide formations often employ techniques such as kinetic analysis and computational modeling to understand the transition states and reaction intermediates. The steric hindrance posed by the bulky 1-adamantyl group would be a key factor to investigate, as it would likely influence the reaction rate and conditions required.

Reaction Pathways Involving the Sulfinamide Moiety

The sulfinamide functional group is a versatile synthon in organic chemistry. The sulfur-nitrogen bond can be cleaved under various conditions, and the sulfur atom can undergo oxidation.

Common reaction pathways for sulfinamides include:

Acid-catalyzed hydrolysis: Cleavage of the N-S bond to yield the corresponding amine and sulfinic acid.

Oxidation: Oxidation of the sulfur(IV) center to a sulfur(VI) species, forming a sulfonamide.

Use as a chiral auxiliary: The sulfinyl group can direct stereoselective transformations on an adjacent part of the molecule, after which it is typically removed.

Without specific research on N-(1-adamantyl)naphthalene-2-sulfinamide, one can only speculate on its reactivity based on general principles. The robustness of the adamantyl group and the electronic properties of the naphthalene (B1677914) ring would influence these transformations.

Stereoselective Reactions and Chiral Induction Studies

Chiral sulfinamides, most notably tert-butanesulfinamide (Ellman's auxiliary), are widely used for the asymmetric synthesis of chiral amines. The chirality at the sulfur atom is used to induce stereoselectivity in the addition of nucleophiles to imines derived from the sulfinamide.

For N-(1-adamantyl)naphthalene-2-sulfinamide to be used in chiral induction, it would first need to be resolved into its individual enantiomers, as the sulfur atom is a stereocenter. A hypothetical application could involve the condensation of enantiomerically pure N-(1-adamantyl)naphthalene-2-sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a nucleophile to this imine would generate a chiral amine.

Table 2: Hypothetical Diastereoselective Addition to an Imine Derived from (R)-N-(1-adamantyl)naphthalene-2-sulfinamide

| Nucleophile | Product Diastereomeric Ratio (d.r.) | Major Diastereomer Configuration |

| Grignard Reagent (e.g., MeMgBr) | Not Determined | Not Determined |

| Organolithium Reagent (e.g., PhLi) | Not Determined | Not Determined |

The stereochemical outcome of such reactions is typically governed by a transition state model, such as the Zimmerman-Traxler model, where the bulky substituents on the sulfinyl group and the imine play a crucial role in directing the approach of the nucleophile. The large size of the 1-adamantyl group would be expected to exert a significant steric influence on the stereochemical course of the reaction.

Based on a thorough review of available scientific literature, there is insufficient specific data regarding the advanced applications of the chemical compound N-(1-adamantyl)naphthalene-2-sulfinamide to generate a detailed article according to the provided outline.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested structure and content inclusions at this time.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-adamantyl)naphthalene-2-sulfinamide, and how can reaction efficiency be optimized?

Answer:

A common approach involves reacting 2-naphthalenesulfonyl chloride with 1-adamantylamine under controlled conditions. Key steps include:

- Sulfonylation : Use anhydrous solvents (e.g., dichloromethane or THF) and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Elevated temperatures (40–60°C) and prolonged reaction times (12–24 hours) enhance coupling efficiency.

Basic: Which spectroscopic techniques are essential for characterizing N-(1-adamantyl)naphthalene-2-sulfinamide?

Answer:

- 1H/13C-NMR : Confirm adamantyl C–H signals (δ 1.6–2.1 ppm for adamantyl protons) and naphthalene aromatic protons (δ 7.5–8.5 ppm). Adamantyl carbons appear at δ 25–45 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₃NO₂S).

- IR Spectroscopy : Identify sulfinamide S=O stretching (1020–1070 cm⁻¹) and N–H vibrations (3300–3450 cm⁻¹) .

Advanced: How does the adamantyl group influence the compound’s thermal stability and solubility in polymer matrices?

Answer:

The adamantyl group enhances thermal stability due to its rigid, hydrophobic structure, as observed in adamantyl-containing polymers for photoresists (decomposition >250°C) . However, it reduces solubility in polar solvents (e.g., water, DMSO). To improve solubility:

- Use co-solvents (e.g., chloroform/toluene mixtures).

- Functionalize the naphthalene ring with hydrophilic groups (e.g., –OH, –SO₃H) .

Advanced: How can researchers resolve discrepancies in spectroscopic data for sulfinamide derivatives?

Answer:

- Multi-dimensional NMR : 2D COSY or HSQC clarifies overlapping signals, especially in adamantyl/naphthalene regions .

- X-ray Crystallography : Definitive structural confirmation resolves ambiguities in stereochemistry or bonding .

- Control Experiments : Compare with known adamantyl-sulfonamide standards (e.g., N-phenyl-2-naphthylamine derivatives) .

Basic: What are the critical handling and storage protocols for N-(1-adamantyl)naphthalene-2-sulfinamide?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid contact with strong acids/bases to prevent sulfinamide decomposition .

Advanced: What role does the sulfinamide moiety play in biological or material science applications of adamantyl derivatives?

Answer:

- Material Science : Sulfinamides act as intermediates in photoresist polymers, where the adamantyl group improves etch resistance in EUV lithography .

- Biological Probes : Sulfinamide derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase), leveraging adamantyl’s steric bulk for selective binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.